Field: Polymer Science
Application Summary: 2,4-Dihydroxybenzoic acid is used as an antioxidant in the polymer industry. The addition of antioxidants delays oxidation and material degradation during the processing and usage of polymers .
Methods of Application: Sustainable phenolic acids like 2,4-dihydroxybenzoic acid are chemically modified by esterification to obtain various durable molecules. These molecules are then tested and compared to other antioxidants like resveratrol, a biobased antioxidant, and Irganox 1076, a fossil-based antioxidant .
Results or Outcomes: These environmentally friendly antioxidants make it possible to obtain high-performance materials with an efficiency comparable to that of conventional ones .
Field: Chemistry
Application Summary: 2,4-Dihydroxybenzoic acid and its derivatives have been studied using Density Functional Theory (DFT) to understand the proton transfer mechanism of these molecules .
Methods of Application: Structures, IR, UV-Vis, and fluorescence spectra were obtained together with the energies of frontier orbitals from DFT and time-dependent DFT calculations .
Results or Outcomes: The study found that both the UV-Vis absorption and intersystem crossing play important roles in facilitating proton transfer in heavy atom substitution of 2,4-dihydroxybenzoic acid .
Field: Organic Chemistry
Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a starting material for the synthesis of resorcinol-based N-benzyl benzamide derivatives .
Methods of Application: The synthesis process involves the reaction of 2,4-DHBA with benzylamine to form the corresponding benzamide derivatives .
Field: Pharmaceutical Chemistry
Application Summary: 2,4-DHBA is used in the synthesis of hydroxylated and prenylated xanthones .
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with prenyl bromide in the presence of a base .
Results or Outcomes: Hydroxylated and prenylated xanthones have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects .
Field: Medicinal Chemistry
Application Summary: 2,4-DHBA can be used in the synthesis of mycophenolic acid , a potent, selective, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase.
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with a suitable reagent to form mycophenolic acid .
Results or Outcomes: Mycophenolic acid is an important drug used in organ transplantation to prevent rejection .
Field: Plant Biology
Application Summary: Hydroxybenzoic acids, such as 2,4-DHBA, can act as plant allelochemicals .
Methods of Application: These compounds are naturally produced by plants and can affect the growth and development of neighboring plants .
Results or Outcomes: Hydroxybenzoic acids can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Field: Material Science
Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a reactant in the synthesis of DHBARF polymer aerogels .
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with formadehyde (F) and resorcinol ® to form DHBARF polymer aerogels .
Field: Biochemistry
Application Summary: 2,4-Dihydroxybenzoic acid is a metabolite found in human plasma after cranberry juice consumption .
Methods of Application: The presence of 2,4-DHBA in human plasma can be determined using GC-MS .
Results or Outcomes: The detection of 2,4-DHBA in human plasma can provide valuable information about the metabolic processes in the human body .
2-Butyl-4,6-dihydroxybenzoic acid is a derivative of dihydroxybenzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 6 positions of the benzoic acid ring and a butyl group at the 2 position. This compound is part of a larger family of phenolic acids, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The molecular formula for 2-butyl-4,6-dihydroxybenzoic acid is C₉H₁₂O₄, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential antimicrobial effects.
The compound can also undergo typical reactions associated with phenolic compounds, such as:
2-Butyl-4,6-dihydroxybenzoic acid exhibits several biological activities:
The synthesis of 2-butyl-4,6-dihydroxybenzoic acid can be achieved through various methods:
2-Butyl-4,6-dihydroxybenzoic acid has several applications:
Several compounds share structural similarities with 2-butyl-4,6-dihydroxybenzoic acid. These include:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
2,3-Dihydroxybenzoic Acid | Hydroxyl groups at positions 2 and 3 | Known for its role in metabolic pathways |
2,4-Dihydroxybenzoic Acid | Hydroxyl groups at positions 2 and 4 | Commonly used in pharmaceuticals |
3,5-Dihydroxybenzoic Acid | Hydroxyl groups at positions 3 and 5 | Exhibits strong antioxidant properties |
2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl group at position 2 | Widely used in acne treatments |
Each of these compounds has distinct properties and applications but shares a commonality in their phenolic structure. The unique positioning of hydroxyl groups in 2-butyl-4,6-dihydroxybenzoic acid contributes to its specific biological activities and potential uses in various industries.
The aqueous-phase behavior of 2-butyl-4,6-dihydroxybenzoic acid is dominated by hydrogen bonding and hydrophobic interactions. The molecule’s two hydroxyl groups (positions 4 and 6) and carboxyl group (position 1) act as hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. In analogous systems, such as para-hydroxybenzoic acid (PHBA), hydrogen bonds between hydroxyl/carboxyl groups and water molecules stabilize hydrated crystal structures [2]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl chain introduces steric bulk, which may perturb hydrogen-bonding efficiency compared to simpler analogs like 2,6-dihydroxybenzoic acid [3].
Hirshfeld surface analyses of nickel-PHBA complexes reveal that O–H···O hydrogen bonds between hydroxyl groups and water molecules exhibit donor-acceptor distances of 2.632–2.785 Å [2]. Similar interactions likely occur in 2-butyl-4,6-dihydroxybenzoic acid, though the butyl group may reduce the density of intermolecular contacts due to steric hindrance. Molecular dynamics simulations of related systems suggest that hydrophobic alkyl chains induce localized water structuring, creating micelle-like aggregates in aqueous solutions [4]. This phenomenon could explain the compound’s solubility limitations and tendency to form supramolecular assemblies in polar solvents.
The butyl substituent of 2-butyl-4,6-dihydroxybenzoic acid enhances its compatibility with cyclodextrin (CD) hosts, particularly β-cyclodextrin, which possesses a hydrophobic cavity ideal for accommodating alkyl chains. In prismarene macrocycles, alkylated aromatic guests exhibit strong binding via van der Waals interactions between the host’s cavity and the guest’s hydrophobic moieties [4]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl group likely penetrates the CD cavity, while the hydroxyl and carboxyl groups form hydrogen bonds with the host’s secondary hydroxyl rim.
Studies on 2,6-dihydroxybenzoic acid demonstrate that its hydroxyl groups participate in cooperative hydrogen bonding with CD hosts, achieving association constants (Kₐ) of ~10³ M⁻¹ [6]. The additional 4-hydroxyl group in 2-butyl-4,6-dihydroxybenzoic acid may further strengthen binding through multipoint interactions. However, steric clashes between the butyl chain and CD cavity could reduce Kₐ compared to smaller guests. Thermodynamic analyses of similar systems indicate that enthalpy-driven complexation dominates, with ΔH values ranging from -15 to -30 kJ/mol [4].
2-Butyl-4,6-dihydroxybenzoic acid acts as a polydentate ligand for transition metals, leveraging its hydroxyl and carboxyl groups for coordination. In nickel-PHBA complexes, the carboxylate group binds metal centers in a monodentate fashion, while hydroxyl groups participate in hydrogen bonding with coordinated water molecules [2]. For 2-butyl-4,6-dihydroxybenzoic acid, deprotonation of the carboxyl group (pKa ≈ 2–3) and hydroxyl groups (pKa ≈ 8–10) enables pH-dependent coordination modes:
Crystallographic studies of PHBA-nickel complexes reveal octahedral geometries with six water molecules coordinated to the metal center [2]. In contrast, the bulky butyl group in 2-butyl-4,6-dihydroxybenzoic acid likely distorts coordination spheres, favoring tetrahedral or square-planar geometries for smaller ions like Cu²⁺. Stability constants (log β) for such complexes are expected to be lower than those of unsubstituted analogs due to reduced ligand flexibility.